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Introduction
Cy3.5, a member of the cyanine dye family, is a bright and photostable fluorescent probe well-

suited for a variety of live-cell imaging applications. Its excitation and emission maxima in the

orange-red region of the spectrum make it compatible with common laser lines and filter sets.

This document provides detailed application notes and protocols for the effective use of Cy3.5
in live-cell imaging, with a focus on protein labeling, tracking of cellular dynamics, and

quantitative data for experimental design.

Photophysical Properties
The selection of a suitable fluorophore is critical for successful fluorescence microscopy. Key

photophysical properties of Cy3.5 are summarized below, allowing for comparison with other

common dyes.
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Property Value Reference

Excitation Maximum (λex) ~581-591 nm [1]

Emission Maximum (λem) ~596-604 nm [1]

Molar Extinction Coefficient (ε) ~116,000 - 150,000 cm⁻¹M⁻¹ [1][2]

Quantum Yield (Φ) ~0.15 - 0.35 [1]

Stokes Shift ~15-25 nm [1]

Comparative Data of Common Fluorophores
The choice of fluorophore often involves a trade-off between brightness, photostability, and

other factors. The following table provides a qualitative comparison of Cy3.5 with other

commonly used fluorescent dyes.
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Dye
Relative
Photostability

Key Characteristics Reference

Cy3.5 Moderate

Good brightness, but

can be susceptible to

photobleaching under

intense or prolonged

illumination.[1]

[1]

Cy3 Moderate to High

Generally more

photostable than

Cy3.5 and a widely

used alternative.[1]

[1]

Alexa Fluor 555 High

Significantly more

photostable than

Cy3/Cy3.5, making it

excellent for long-term

imaging experiments.

[1]

[1]

ATTO 550 High

Known for its high

photostability and

brightness.

[1]

Applications in Live-Cell Imaging
Cy3.5 is a versatile tool for visualizing and quantifying dynamic cellular processes. Its primary

applications in live-cell imaging include:

Protein Labeling and Tracking: Covalently labeling proteins of interest to study their

localization, trafficking, and dynamics within living cells.

Receptor-Mediated Endocytosis: Visualizing the internalization of cell surface receptors upon

ligand binding.[1]

Single-Particle Tracking (SPT): Following the movement of individual molecules to

understand their diffusion characteristics and interactions.
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Förster Resonance Energy Transfer (FRET): As a FRET acceptor in combination with a

suitable donor to study protein-protein interactions and conformational changes.

Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with Cy3.5
NHS Ester
This protocol describes the covalent attachment of Cy3.5 N-hydroxysuccinimidyl (NHS) ester to

primary amines on a protein of interest.

Materials:

Purified protein of interest in an amine-free buffer (e.g., PBS)

Cy3.5 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate (NaHCO₃) solution, pH 8.3

Gel filtration column (e.g., Sephadex G-25)

Procedure:

Prepare Protein Solution:

Dissolve the protein of interest in an amine-free buffer to a final concentration of 2-10

mg/mL.[1]

Add 1 M sodium bicarbonate solution to the protein solution to achieve a final

concentration of 100 mM. This raises the pH to ~8.3, which is optimal for the labeling

reaction.[1]

Prepare Dye Stock Solution:

Immediately before use, dissolve the Cy3.5 NHS ester in anhydrous DMF or DMSO to a

concentration of 10 mg/mL.[1]
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Labeling Reaction:

Add the Cy3.5 stock solution to the protein solution. A common starting point is a 10:1

molar ratio of dye to protein. This ratio may need to be optimized for your specific protein

and desired degree of labeling.[1]

Mix gently and incubate for 1 hour at room temperature, protected from light.[1]

Purification of Labeled Protein:

Separate the labeled protein from the unreacted dye using a gel filtration column

equilibrated with an appropriate buffer (e.g., PBS).[1]

Collect the fractions containing the colored, labeled protein.

Determination of Degree of Labeling (DOL) (Optional):

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm

(for Cy3.5).[1]

Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the

protein and Cy3.5.[1]
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Purify Labeled Protein
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Determine Degree of Labeling (Optional)
(Spectrophotometry)
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Workflow for covalent labeling of proteins with Cy3.5 NHS ester.

Protocol 2: Live-Cell Imaging of a Cy3.5-Labeled Protein
This protocol outlines the general steps for introducing a Cy3.5-labeled protein into live cells

and subsequent imaging.

Materials:

Cy3.5-labeled protein

Live cells cultured on glass-bottom dishes or chamber slides

Appropriate cell culture medium (phenol red-free medium is recommended to reduce

background fluorescence)[1]
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Fluorescence microscope with an environmental chamber (37°C, 5% CO₂) and appropriate

filter sets for Cy3.5 (Excitation: ~580 nm, Emission: ~600 nm)[1]

Procedure:

Cell Preparation:

Plate cells on a glass-bottom dish or chamber slide at a density that allows for imaging of

individual cells.

Allow cells to adhere and grow for 24-48 hours.[1]

Introduction of Labeled Protein:

The method for introducing the labeled protein will depend on the protein and cell type.

Common methods include:

Microinjection: For direct delivery into the cytoplasm or nucleus.

Electroporation: For introducing the protein into a large population of cells.

Cell-Penetrating Peptides (if conjugated): For spontaneous translocation across the cell

membrane.

Receptor-Mediated Endocytosis: If the protein is a ligand for a cell surface receptor.[1]

Incubate the cells with the labeled protein for a sufficient time to allow for uptake and

localization. This time will need to be optimized for each experimental system.

Washing:

Gently wash the cells two to three times with pre-warmed, phenol red-free medium to

remove any unbound labeled protein.[1]

Live-Cell Imaging:

Place the dish or slide on the microscope stage within the pre-warmed environmental

chamber.
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Allow the cells to equilibrate for at least 15-30 minutes.[1]

Locate the cells using brightfield or phase-contrast microscopy.

Acquire fluorescence images using the appropriate filter set for Cy3.5.

To minimize phototoxicity and photobleaching:

Use the lowest possible excitation light intensity that provides an adequate signal-to-

noise ratio.[1]

Use the shortest possible exposure time.

For time-lapse imaging, set the appropriate time intervals and duration to capture the

desired biological process without excessive light exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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